molecular formula C19H21N3O4S B2866787 N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 921861-58-7

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2866787
CAS No.: 921861-58-7
M. Wt: 387.45
InChI Key: QFVSRWMHNAOOBM-UHFFFAOYSA-N
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Description

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide is a structurally complex small molecule featuring:

  • Acetamide core: Linked to a 3-methylphenyl group.
  • Sulfamoyl bridge: Connects the phenyl ring to a 1-ethyl-2-oxoindolin-5-yl moiety.
  • Indolinone substituent: The 2-oxoindoline group with an ethyl chain at the N1 position.

Properties

IUPAC Name

N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-22-17-7-5-16(10-14(17)11-19(22)24)21-27(25,26)18-8-6-15(9-12(18)2)20-13(3)23/h5-10,21H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVSRWMHNAOOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several sulfonamide- and acetamide-containing derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Melting Point (°C) Reported Activity
Target Compound Sulfamoylphenyl acetamide 1-Ethyl-2-oxoindolin-5-yl, 3-methylphenyl - Hypothesized kinase inhibitor
2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (9) Sulfamoylphenyl acrylamide Pyridinyl, cyano, phenyl 245–247 Anticancer (colon cancer)
N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7c) Sulfamoylphenyl acetamide + thiazolidinone Cyclohexylcarbamothioyl, benzylidene-thiazolidinone 300–302 Antiproliferative (MCF7 cells)
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Sulfamoylphenyl acetamide Chloro, methylisoxazolyl - Structural analogue (94% similarity)
Key Observations:
  • Backbone Similarity : All compounds share a sulfamoylphenyl acetamide core, enabling interactions with biological targets via hydrogen bonding and hydrophobic effects .
  • Substituent Variations: The target compound’s indolinone group may enhance binding to ATP pockets in kinases, similar to 2-oxoindoline-based inhibitors . Compound 9 () replaces indolinone with a cyanoacrylamide group, prioritizing electrophilic reactivity for anticancer activity . Compound 7c () incorporates a thiazolidinone ring, known for antioxidant and antidiabetic properties, suggesting divergent therapeutic applications .

Physicochemical and Spectroscopic Properties

  • Melting Points: Higher melting points in thiazolidinone derivatives (e.g., 300°C for 7c ) suggest greater crystallinity versus the target compound’s likely amorphous solid state.
  • Spectroscopic Data: IR: Indolinone’s carbonyl stretch (~1700 cm⁻¹) would distinguish the target from acrylamide (1650 cm⁻¹) or thiazolidinone (1750 cm⁻¹) derivatives . NMR: The ethyl group in the target’s indolinone would show distinct δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) signals .

Preparation Methods

Alkylation of Indolin-2-one

Indolin-2-one undergoes N-alkylation to introduce the ethyl group. A representative procedure involves:

  • Reagents : Indolin-2-one, ethyl bromide, sodium hydride (NaH).
  • Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 12–16 hours.
  • Outcome : 1-Ethylindolin-2-one is obtained in 75–85% yield after recrystallization from ethanol.

Nitration at Position 5

Regioselective nitration targets the para position relative to the carbonyl group:

  • Reagents : Fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).
  • Conditions : 0–5°C, 2 hours.
  • Outcome : 1-Ethyl-5-nitroindolin-2-one forms as a yellow solid (yield: 65–70%).

Reduction of Nitro to Amine

Catalytic hydrogenation converts the nitro group to an amine:

  • Reagents : H₂ gas, palladium on carbon (Pd/C, 10% w/w).
  • Conditions : Ethanol, 50 psi H₂, 25°C, 6 hours.
  • Outcome : 1-Ethyl-2-oxoindolin-5-amine is isolated as a white powder (yield: 90–95%).

Synthesis of 4-(Chlorosulfonyl)-3-methylphenylacetamide

Acetylation of 4-Nitro-3-methylaniline

Protection of the aniline amine prevents undesired side reactions:

  • Reagents : 4-Nitro-3-methylaniline, acetic anhydride.
  • Conditions : Reflux in glacial acetic acid, 2 hours.
  • Outcome : 4-Nitro-3-methylacetanilide forms in 85–90% yield.

Reduction to 4-Amino-3-methylacetanilide

Nitro group reduction proceeds under mild conditions:

  • Reagents : Iron powder, ammonium chloride (NH₄Cl), ethanol-water (1:1).
  • Conditions : Reflux, 3 hours.
  • Outcome : 4-Amino-3-methylacetanilide is obtained (yield: 80–85%).

Sulfonation with Chlorosulfonic Acid

Sulfonation introduces the chlorosulfonyl group:

  • Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).
  • Conditions : 0°C, slow addition, followed by stirring at 25°C for 4 hours.
  • Outcome : 4-(Chlorosulfonyl)-3-methylphenylacetamide precipitates as a crystalline solid (yield: 70–75%).

Sulfonamide Coupling Reaction

Reaction Mechanism and Optimization

The sulfonyl chloride reacts with the indolinone amine to form the sulfonamide bond:

  • Reagents : 1-Ethyl-2-oxoindolin-5-amine, 4-(chlorosulfonyl)-3-methylphenylacetamide, triethylamine (Et₃N).
  • Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
  • Base Role : Et₃N neutralizes HCl, driving the reaction to completion.
  • Outcome : The target compound is isolated via column chromatography (silica gel, ethyl acetate/hexane) in 60–65% yield.

Scalability and Industrial Adaptations

Continuous flow reactors enhance efficiency for large-scale production:

  • Parameters : Residence time = 30 minutes, temperature = 50°C, solvent = toluene.
  • Advantages : Improved heat transfer and reduced side-product formation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, SO₂NH), 8.1 (d, J = 8.4 Hz, 1H, indole-H), 7.6–7.4 (m, 4H, aromatic), 3.8 (q, J = 7.0 Hz, 2H, CH₂CH₃), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, COCH₃), 1.2 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 198–200°C.

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

Immobilized sulfonyl chlorides on resin enable stepwise assembly but are cost-prohibitive for large batches.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

  • Issue : Competing meta-nitration byproducts.
  • Solution : Controlled addition rates and low temperatures.

Sulfonyl Chloride Hydrolysis

  • Issue : Premature hydrolysis to sulfonic acid.
  • Solution : Anhydrous solvents and inert atmosphere.

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